molecular formula C16H21FN2O B5604148 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No. B5604148
M. Wt: 276.35 g/mol
InChI Key: AVPBJBGXKZEWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, also known as FMePyT, is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood, but it is believed to act as a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5). CDK5 is a crucial enzyme involved in the regulation of neuronal function, and its dysregulation has been implicated in several neurodegenerative diseases. By inhibiting CDK5, this compound can potentially prevent the neurodegenerative process and promote neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are harmful molecules that can cause cellular damage. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol in lab experiments is its potent activity against cancer cells and its neuroprotective effects. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the research on 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One of the major areas of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which can potentially lead to the development of more potent and selective inhibitors of CDK5. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo and in clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. The synthesis method of this compound involves a series of chemical reactions that have been described in several research articles. This compound has been shown to exhibit potent activity against several cancer cell lines and has neuroprotective effects. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a potent inhibitor of the enzyme CDK5. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves a series of chemical reactions, including the formation of the pyridine ring, the introduction of the fluorine atom, and the formation of the pyrrolo ring. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.

Scientific Research Applications

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been extensively studied for its potential applications in various fields of research. One of the major areas of research is medicinal chemistry, where this compound has been shown to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13-14,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBJBGXKZEWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.